N-benzyl-N-{4-[4-(benzylamino)benzyl]phenyl}amine
Description
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Properties
IUPAC Name |
N-benzyl-4-[[4-(benzylamino)phenyl]methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2/c1-3-7-24(8-4-1)20-28-26-15-11-22(12-16-26)19-23-13-17-27(18-14-23)29-21-25-9-5-2-6-10-25/h1-18,28-29H,19-21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAHVRSMWAXJMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)CC3=CC=C(C=C3)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407547 | |
| Record name | Benzenemethanamine, N,N'-(methylenedi-4,1-phenylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51050-64-7 | |
| Record name | Benzenemethanamine, N,N'-(methylenedi-4,1-phenylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzyl-4-{[4-(benzylamino)phenyl]methyl}aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
C13H14N2C_{13}H_{14}N_{2}C13H14N2
. This compound has been the subject of various studies, but its exact mechanism of action is not fully understood. Here, we will discuss the potential targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.Biological Activity
N-benzyl-N-{4-[4-(benzylamino)benzyl]phenyl}amine, a compound with the molecular formula C27H26N, has garnered attention in recent pharmacological studies due to its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the coupling of benzylamine derivatives with phenyl compounds. The reaction conditions often require specific catalysts and solvents to optimize yield and purity. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar amine functionalities have shown IC50 values lower than standard chemotherapeutics like doxorubicin in Jurkat and A-431 cell lines .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against both bacterial and fungal strains. Preliminary data suggests that it may exhibit selective toxicity, which is crucial for minimizing side effects in therapeutic applications .
- Antioxidant Activity : The antioxidant potential of this compound has been assessed using DPPH radical scavenging assays. Results indicate varying degrees of inhibition compared to known antioxidants, suggesting potential applications in oxidative stress-related disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR is pivotal for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the phenyl rings significantly influences the compound's activity. For example, the introduction of halogen substituents has been correlated with enhanced anticancer properties due to increased lipophilicity and improved interaction with cellular targets .
- Hydrophobic Interactions : Molecular dynamics simulations have suggested that hydrophobic interactions play a crucial role in the binding affinity of the compound to target proteins, further supporting its potential as an effective therapeutic agent .
Case Studies
- Cytotoxicity Against Cancer Cell Lines : In a study involving various derivatives of benzylamines, this compound demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .
- Antimicrobial Testing : A series of tests conducted against common pathogens revealed that this compound exhibited promising antimicrobial activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development .
- In Vivo Studies : Preliminary in vivo studies have been initiated to evaluate the pharmacokinetics and therapeutic efficacy of this compound in animal models, which will provide further insights into its safety profile and potential clinical applications.
Chemical Reactions Analysis
Hydrogenative Deprotection of N-Benzyl Groups
The N-benzyl groups in this compound undergo catalytic hydrogenolysis under hydrogen atmosphere using Pd/C or Pt/C catalysts. This reaction is critical for deprotection in multistep syntheses.
Key Findings:
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Catalyst Systems :
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Reaction Conditions :
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Mechanism : The reaction proceeds via adsorption of hydrogen on the catalyst surface, followed by cleavage of the C–N bond in the benzyl group .
Reductive Amination and Alkylation
The primary and secondary amine functionalities enable reductive amination with carbonyl compounds.
Example Reaction:
Reacting with benzaldehyde under hydrogenation (5% Pt/C, methanol) yields N-benzylated derivatives through imine intermediates .
Steps :
Coupling Reactions
The aromatic amines participate in Ullmann-type coupling or Buchwald-Hartwig amination to form biaryl structures, though experimental data specific to this compound are sparse.
Hypothetical Pathway :
Stability and Side Reactions
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Oxidative Degradation : Prolonged exposure to air may oxidize benzylic positions, forming imine or nitroxide radicals.
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Thermal Decomposition : Pyrolysis above 250°C leads to fragmentation into phenyl and benzyl radicals .
Comparative Reactivity Table
Q & A
Q. What are the key synthetic routes for N-Benzyl-N-{4-[4-(Benzylamino)benzyl]phenyl}amine?
- Methodological Answer : The compound can be synthesized via multi-step alkylation and reductive amination. For example:
Acylation : React 4-bromomethylbenzylamine hydrobromide (precursor) with benzylamine under alkaline conditions to form secondary amines .
Catalytic Hydrogenation : Reduce intermediate nitro or imine groups using Raney-Ni or Pd/C catalysts in methanol/ethanol solvents .
- Key Variables : Temperature (60–80°C), solvent polarity, and catalyst loading (5–10 wt%) significantly impact yield.
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : H NMR (400 MHz, CDCl) identifies benzyl protons (δ 7.2–7.4 ppm) and amine protons (δ 3.8–4.2 ppm). C NMR confirms aromatic carbons (δ 125–140 ppm) .
- HPLC : Use a C18 column with UV detection (254 nm) to assess purity (>95%) .
- Mass Spectrometry : ESI-MS ([M+H]) matches theoretical molecular weight (±1 Da) .
Q. What are the solubility and stability considerations for this compound?
- Methodological Answer :
- Solubility : LogP = 3.7 () suggests moderate lipophilicity; soluble in DMSO, DMF, and chloroform.
- Stability : Degrades under UV light; store at -20°C in amber vials with desiccants .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and binding interactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level to analyze HOMO-LUMO gaps (reactivity) .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes), focusing on benzylamine motifs .
Q. What strategies resolve contradictions in reported synthetic yields (e.g., 40% vs. 65%)?
- Methodological Answer :
- Parameter Optimization : Adjust reaction time (12–24 hrs) and catalyst type (e.g., Raney-Ni vs. Pd/C) to mitigate side reactions .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-alkylated derivatives) and refine purification via column chromatography (silica gel, hexane/EtOAc) .
Q. How to design experiments to study the compound’s electronic effects on aromatic substituents?
- Methodological Answer :
- Hammett Analysis : Synthesize derivatives with electron-withdrawing (e.g., -NO) or donating (-OCH) groups at the para position.
- UV-Vis Spectroscopy : Measure λ shifts in DMSO to correlate substituent effects with conjugation .
Q. What mechanistic insights explain the compound’s selectivity in catalytic reactions?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare / in deuterated solvents to identify rate-determining steps (e.g., N–H bond cleavage) .
- In Situ IR : Monitor intermediate imine formation during hydrogenation .
Data Contradiction Analysis
Q. Why do different studies report conflicting LogP values (e.g., 3.7 vs. 4.2)?
- Methodological Answer :
- Experimental Variability : Differences in shake-flask vs. HPLC methods; calibrate with reference standards (e.g., octanol-water partitioning) .
- pH Effects : Ionization states alter apparent LogP; measure at pH 7.4 (physiological conditions) .
Safety and Handling
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
